Saracatinib

Catalog No.
S548122
CAS No.
379231-04-6
M.F
C27H32ClN5O5
M. Wt
542.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saracatinib

CAS Number

379231-04-6

Product Name

Saracatinib

IUPAC Name

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine

Molecular Formula

C27H32ClN5O5

Molecular Weight

542.0 g/mol

InChI

InChI=1S/C27H32ClN5O5/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31)

InChI Key

OUKYUETWWIPKQR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-Quinazolinamine, N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methyl-1- piperazinyl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)-, AZD 0530, AZD-0530, AZD0530, AZD0530 Difumarate, N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-((tetrahydro- 2H-pyran-4-yl)oxy)quinazolin-4-amine bi((2E)-but-2-enedioate), N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, saracatinib, saracatinib difumerate

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl

The exact mass of the compound Saracatinib is 541.2092 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Saracatinib, also known as AZD0530, is a potent, orally bioavailable dual inhibitor of Src family kinases (SFKs) and Abl kinase. It functions as an ATP-competitive inhibitor, targeting key regulators of cell proliferation, survival, migration, and invasion, which are often dysregulated in oncology and other pathologies. A key procurement-relevant feature is its established oral bioavailability and a long plasma half-life of approximately 40 hours, which has been demonstrated in multiple preclinical and clinical studies, making it suitable for long-term in vivo experimental designs requiring consistent target engagement.

While other dual Src/Abl inhibitors like Dasatinib and Bosutinib exist, they are not functionally interchangeable with Saracatinib due to distinct kinase selectivity profiles and off-target activities. For example, Dasatinib exhibits broad activity against more than 50 tyrosine kinases, whereas Saracatinib has a more constrained inhibitory profile, which can be critical for reducing confounding variables in signaling studies. These differences in selectivity can lead to divergent cellular responses and resistance mechanisms; for instance, cell lines made resistant to Dasatinib remain sensitive to Bosutinib but are cross-resistant to Saracatinib, highlighting unique interaction profiles at the cellular level that preclude simple substitution. Therefore, selecting Saracatinib over a close analog is a deliberate choice for experiments requiring its specific combination of potency, selectivity, and pharmacokinetic properties.

Differentiated Kinase Potency: High Affinity for Src with Moderate Abl Inhibition

Saracatinib demonstrates high-nanomolar potency against c-Src with an IC50 of 2.7 nM in cell-free assays. Its potency against Abl kinase is approximately 11-fold lower, with a reported IC50 of 30 nM. This profile contrasts with inhibitors like Dasatinib, which inhibits both Src and Abl with sub-nanomolar potency (IC50 < 1.0 nM), alongside numerous other kinases. This makes Saracatinib a more suitable tool for studies aiming to preferentially inhibit Src-family signaling with less potent concurrent inhibition of Abl.

Evidence DimensionInhibitory Potency (IC50, cell-free)
Target Compound Datac-Src: 2.7 nM; Abl: 30 nM
Comparator Or BaselineDasatinib: c-Src: <1.0 nM; Abl: <1.0 nM
Quantified DifferenceSaracatinib is ~11-fold more selective for c-Src over Abl compared to Dasatinib's near-equivalent potency.
ConditionsCell-free kinase assays.

This specific potency ratio allows researchers to dissect Src-dependent pathways more cleanly than with broader-spectrum inhibitors where potent Abl inhibition may confound results.

Superior In Vivo Suitability: High Oral Bioavailability and Long Half-Life for Chronic Dosing

Saracatinib is characterized by excellent pharmacokinetic parameters suitable for in vivo research, particularly long-term studies. In human clinical trials, it demonstrated a long terminal half-life of approximately 40 hours, allowing for stable plasma concentrations with once-daily dosing. This is a key practical advantage for chronic animal model studies, where consistent target inhibition is required. The compound is well-absorbed orally and effectively distributes to tissues, including the brain, reaching peak serum concentrations around 6 hours post-administration in rats. This established oral bioavailability and long half-life simplify experimental protocols compared to compounds requiring more frequent administration or less favorable delivery routes.

Evidence DimensionPlasma Half-Life (T1/2)
Target Compound Data~40 hours (in humans)
Comparator Or BaselineTypical requirement for once-daily dosing in chronic studies.
Quantified DifferenceN/A (Attribute-based differentiator)
ConditionsOral administration in human Phase I studies and rat pharmacokinetic studies.

For researchers conducting long-term in vivo experiments, Saracatinib's pharmacokinetic profile reduces animal handling stress and ensures sustained target engagement, improving data quality and reproducibility.

Handling and Formulation: Defined Solubility for Reproducible Stock Preparation

Saracatinib has defined and well-characterized solubility properties critical for reproducible experimental setup. It is soluble in DMSO at approximately 10 mg/mL and in ethanol at approximately 0.1 mg/mL. For aqueous-based assays, a working solution can be prepared by first dissolving in DMSO and then diluting with a buffer like PBS; a 1:1 DMSO:PBS (pH 7.2) solution yields a solubility of approximately 0.5 mg/mL. This established solubility data provides a clear protocol for creating stock solutions and final assay concentrations, minimizing experimental variability that can arise from poor or inconsistent compound solubility, a common issue with kinase inhibitors.

Evidence DimensionSolubility
Target Compound Data~10 mg/mL in DMSO; ~0.5 mg/mL in 1:1 DMSO:PBS (pH 7.2)
Comparator Or BaselineGeneral laboratory requirement for consistent stock and assay solution preparation.
Quantified DifferenceN/A (Attribute-based differentiator)
ConditionsStandard laboratory solvents and buffers.

Knowing the precise solubility limits in common laboratory solvents like DMSO and aqueous buffers prevents compound precipitation and ensures accurate, reproducible dosing in both in vitro and in vivo experiments.

In Vivo Oncology Models Requiring Chronic Oral Dosing

Saracatinib is a strong candidate for preclinical cancer models where sustained, long-term inhibition of Src-driven tumor growth, invasion, or metastasis is required. Its high oral bioavailability and long half-life (~40 hours) ensure consistent target engagement with a once-daily dosing schedule, reducing animal handling and improving the feasibility of chronic studies.

Neuroscience Research Targeting Fyn/Src Kinases in the CNS

Given its ability to be well-distributed to the brain and its potent inhibition of Fyn kinase (IC50 ~4-10 nM), Saracatinib is well-suited for CNS-related research. It has been used to investigate the role of Fyn/Src signaling in neurological disease models, where it demonstrated better neuroprotective effects than Dasatinib in primary neuronal cultures, making it a preferred tool for dissecting these specific pathways.

Signal Transduction Studies Requiring Preferential Src-Family Inhibition

For in vitro studies aiming to isolate the effects of Src-family kinase inhibition from potent Abl inhibition, Saracatinib provides a more selective tool than broader-spectrum inhibitors. With an ~11-fold higher potency for Src (IC50 2.7 nM) over Abl (IC50 30 nM), it allows for clearer interpretation of results in pathways where both kinases are present but have distinct roles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

541.2091968 Da

Monoisotopic Mass

541.2091968 Da

Heavy Atom Count

38

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9KD24QGH76

Pharmacology

Saracatinib is an orally available 5-, 7-substituted anilinoquinazoline with anti-invasive and anti-tumor activities. Saracatinib is a dual-specific inhibitor of Src and Abl, protein tyrosine kinases that are overexpressed in chronic myeloid leukemia cells. This agent binds to and inhibits these tyrosine kinases and affects cell motility, cell migration, adhesion, invasion, proliferation, differentiation, and survival. Specifically, Saracatinib inhibits Src kinase-mediated osteoclast bone resorption.

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
SRC family
SRC [HSA:6714] [KO:K05704]

Other CAS

379231-04-6

Wikipedia

Saracatinib

Dates

Last modified: 08-15-2023
1: Huang RY, Wong MK, Tan TZ, Kuay KT, Ng AH, Chung VY, Chu YS, Matsumura N, Lai HC, Lee YF, Sim WJ, Chai C, Pietschmann E, Mori S, Low JJ, Choolani M, Thiery JP. An EMT spectrum defines an anoikis-resistant and spheroidogenic intermediate mesenchymal state that is sensitive to e-cadherin restoration by a src-kinase inhibitor, saracatinib (AZD0530). Cell Death Dis. 2013 Nov 7;4:e915. doi: 10.1038/cddis.2013.442. PubMed PMID: 24201814; PubMed Central PMCID: PMC3847320.
2: de Wispelaere M, LaCroix AJ, Yang PL. The small molecules AZD0530 and dasatinib inhibit dengue virus RNA replication via Fyn kinase. J Virol. 2013 Jul;87(13):7367-81. doi: 10.1128/JVI.00632-13. Epub 2013 Apr 24. PubMed PMID: 23616652; PubMed Central PMCID: PMC3700292.
3: Gangadhar TC, Clark JI, Karrison T, Gajewski TF. Phase II study of the Src kinase inhibitor saracatinib (AZD0530) in metastatic melanoma. Invest New Drugs. 2013 Jun;31(3):769-73. doi: 10.1007/s10637-012-9897-4. Epub 2012 Nov 15. PubMed PMID: 23151808; PubMed Central PMCID: PMC3600382.
4: Nam HJ, Im SA, Oh DY, Elvin P, Kim HP, Yoon YK, Min A, Song SH, Han SW, Kim TY, Bang YJ. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer. Mol Cancer Ther. 2013 Jan;12(1):16-26. doi: 10.1158/1535-7163.MCT-12-0109. Epub 2012 Nov 9. PubMed PMID: 23144237.
5: Liu KJ, He JH, Su XD, Sim HM, Xie JD, Chen XG, Wang F, Liang YJ, Singh S, Sodani K, Talele TT, Ambudkar SV, Chen ZS, Wu HY, Fu LW. Saracatinib (AZD0530) is a potent modulator of ABCB1-mediated multidrug resistance in vitro and in vivo. Int J Cancer. 2013 Jan 1;132(1):224-35. doi: 10.1002/ijc.27649. Epub 2012 Jun 13. PubMed PMID: 22623106; PubMed Central PMCID: PMC3459133.
6: Kaye S, Aamdal S, Jones R, Freyer G, Pujade-Lauraine E, de Vries EG, Barriuso J, Sandhu S, Tan DS, Hartog V, Kuenen B, Ruijter R, Kristensen GB, Nyakas M, Barrett S, Burke W, Pietersma D, Stuart M, Emeribe U, Boven E. Phase I study of saracatinib (AZD0530) in combination with paclitaxel and/or carboplatin in patients with solid tumours. Br J Cancer. 2012 May 22;106(11):1728-34. doi: 10.1038/bjc.2012.158. Epub 2012 Apr 24. PubMed PMID: 22531637; PubMed Central PMCID: PMC3364128.
7: Fujisaka Y, Onozawa Y, Kurata T, Yasui H, Goto I, Yamazaki K, Machida N, Watanabe J, Shimada H, Shi X, Boku N. First report of the safety, tolerability, and pharmacokinetics of the Src kinase inhibitor saracatinib (AZD0530) in Japanese patients with advanced solid tumours. Invest New Drugs. 2013 Feb;31(1):108-14. doi: 10.1007/s10637-012-9809-7. Epub 2012 Mar 14. PubMed PMID: 22415795.
8: Hannon RA, Finkelman RD, Clack G, Iacona RB, Rimmer M, Gossiel F, Baselga J, Eastell R. Effects of Src kinase inhibition by saracatinib (AZD0530) on bone turnover in advanced malignancy in a Phase I study. Bone. 2012 Apr;50(4):885-92. doi: 10.1016/j.bone.2011.12.017. Epub 2012 Jan 8. PubMed PMID: 22245630.
9: Gucalp A, Sparano JA, Caravelli J, Santamauro J, Patil S, Abbruzzi A, Pellegrino C, Bromberg J, Dang C, Theodoulou M, Massague J, Norton L, Hudis C, Traina TA. Phase II trial of saracatinib (AZD0530), an oral SRC-inhibitor for the treatment of patients with hormone receptor-negative metastatic breast cancer. Clin Breast Cancer. 2011 Oct;11(5):306-11. doi: 10.1016/j.clbc.2011.03.021. Epub 2011 May 3. PubMed PMID: 21729667; PubMed Central PMCID: PMC3222913.
10: Mackay HJ, Au HJ, McWhirter E, Alcindor T, Jarvi A, MacAlpine K, Wang L, Wright JJ, Oza AM. A phase II trial of the Src kinase inhibitor saracatinib (AZD0530) in patients with metastatic or locally advanced gastric or gastro esophageal junction (GEJ) adenocarcinoma: a trial of the PMH phase II consortium. Invest New Drugs. 2012 Jun;30(3):1158-63. doi: 10.1007/s10637-011-9650-4. Epub 2011 Mar 12. PubMed PMID: 21400081.
11: Fury MG, Baxi S, Shen R, Kelly KW, Lipson BL, Carlson D, Stambuk H, Haque S, Pfister DG. Phase II study of saracatinib (AZD0530) for patients with recurrent or metastatic head and neck squamous cell carcinoma (HNSCC). Anticancer Res. 2011 Jan;31(1):249-53. PubMed PMID: 21273606; PubMed Central PMCID: PMC3705960.
12: Renouf DJ, Moore MJ, Hedley D, Gill S, Jonker D, Chen E, Walde D, Goel R, Southwood B, Gauthier I, Walsh W, McIntosh L, Seymour L. A phase I/II study of the Src inhibitor saracatinib (AZD0530) in combination with gemcitabine in advanced pancreatic cancer. Invest New Drugs. 2012 Apr;30(2):779-86. doi: 10.1007/s10637-010-9611-3. Epub 2010 Dec 18. PubMed PMID: 21170669.
13: Dalton RN, Chetty R, Stuart M, Iacona RB, Swaisland A. Effects of the Src inhibitor saracatinib (AZD0530) on renal function in healthy subjects. Anticancer Res. 2010 Jul;30(7):2935-42. PubMed PMID: 20683035.
14: Arcaroli JJ, Touban BM, Tan AC, Varella-Garcia M, Powell RW, Eckhardt SG, Elvin P, Gao D, Messersmith WA. Gene array and fluorescence in situ hybridization biomarkers of activity of saracatinib (AZD0530), a Src inhibitor, in a preclinical model of colorectal cancer. Clin Cancer Res. 2010 Aug 15;16(16):4165-77. doi: 10.1158/1078-0432.CCR-10-0066. Epub 2010 Aug 3. PubMed PMID: 20682712; PubMed Central PMCID: PMC3805460.
15: Morrow CJ, Ghattas M, Smith C, Bönisch H, Bryce RA, Hickinson DM, Green TP, Dive C. Src family kinase inhibitor Saracatinib (AZD0530) impairs oxaliplatin uptake in colorectal cancer cells and blocks organic cation transporters. Cancer Res. 2010 Jul 15;70(14):5931-41. doi: 10.1158/0008-5472.CAN-10-0694. Epub 2010 Jun 15. PubMed PMID: 20551056; PubMed Central PMCID: PMC2906706.
16: Hannon RA, Clack G, Rimmer M, Swaisland A, Lockton JA, Finkelman RD, Eastell R. Effects of the Src kinase inhibitor saracatinib (AZD0530) on bone turnover in healthy men: a randomized, double-blind, placebo-controlled, multiple-ascending-dose phase I trial. J Bone Miner Res. 2010 Mar;25(3):463-71. doi: 10.1359/jbmr.090830. Erratum in: J Bone Miner Res. 2012 Jun;27(6):1435. PubMed PMID: 19775203.
17: Rajeshkumar NV, Tan AC, De Oliveira E, Womack C, Wombwell H, Morgan S, Warren MV, Walker J, Green TP, Jimeno A, Messersmith WA, Hidalgo M. Antitumor effects and biomarkers of activity of AZD0530, a Src inhibitor, in pancreatic cancer. Clin Cancer Res. 2009 Jun 15;15(12):4138-46. doi: 10.1158/1078-0432.CCR-08-3021. Epub 2009 Jun 9. PubMed PMID: 19509160.
18: Chen Y, Guggisberg N, Jorda M, Gonzalez-Angulo A, Hennessy B, Mills GB, Tan CK, Slingerland JM. Combined Src and aromatase inhibition impairs human breast cancer growth in vivo and bypass pathways are activated in AZD0530-resistant tumors. Clin Cancer Res. 2009 May 15;15(10):3396-405. doi: 10.1158/1078-0432.CCR-08-3127. PubMed PMID: 19451593.
19: Lara PN Jr, Longmate J, Evans CP, Quinn DI, Twardowski P, Chatta G, Posadas E, Stadler W, Gandara DR. A phase II trial of the Src-kinase inhibitor AZD0530 in patients with advanced castration-resistant prostate cancer: a California Cancer Consortium study. Anticancer Drugs. 2009 Mar;20(3):179-84. doi: 10.1097/CAD.0b013e328325a867. PubMed PMID: 19396016; PubMed Central PMCID: PMC3225398.
20: Green TP, Fennell M, Whittaker R, Curwen J, Jacobs V, Allen J, Logie A, Hargreaves J, Hickinson DM, Wilkinson RW, Elvin P, Boyer B, Carragher N, Plé PA, Bermingham A, Holdgate GA, Ward WH, Hennequin LF, Davies BR, Costello GF. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Mol Oncol. 2009 Jun;3(3):248-61. doi: 10.1016/j.molonc.2009.01.002. Epub 2009 Feb 7. PubMed PMID: 19393585.

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